molecular formula C15H13N3S B6347921 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354918-97-0

4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6347921
CAS No.: 1354918-97-0
M. Wt: 267.4 g/mol
InChI Key: GVCGNGSGISCFDT-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylphenyl group at the 4-position and a thiophen-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The 3-methylphenyl and thiophen-2-yl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the Biginelli reaction and subsequent substitution reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Unique due to its specific substitution pattern on the pyrimidine ring.

    4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: Lacks the methyl group on the phenyl ring.

    4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine: Lacks the thiophen-2-yl group.

Uniqueness

This compound is unique due to the presence of both the 3-methylphenyl and thiophen-2-yl groups, which can confer distinct electronic and steric properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

4-(3-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCGNGSGISCFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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